N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 89851-66-1
VCID: VC19263956
InChI: InChI=1S/C7H12N2O/c8-2-3-9-5-7-1-4-10-6-7/h1,4,6,9H,2-3,5,8H2
SMILES:
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol

N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine

CAS No.: 89851-66-1

Cat. No.: VC19263956

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine - 89851-66-1

Specification

CAS No. 89851-66-1
Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
IUPAC Name N'-(furan-3-ylmethyl)ethane-1,2-diamine
Standard InChI InChI=1S/C7H12N2O/c8-2-3-9-5-7-1-4-10-6-7/h1,4,6,9H,2-3,5,8H2
Standard InChI Key MVZOCQCWSANBLU-UHFFFAOYSA-N
Canonical SMILES C1=COC=C1CNCCN

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The IUPAC name for this compound is N'-(furan-3-ylmethyl)ethane-1,2-diamine, reflecting its ethanediamine backbone substituted at the N¹ position with a furan-3-ylmethyl group . Alternative designations include N-(3-furylmethyl)ethylenediamine and SCHEMBL8350573, as registered in PubChem . The CAS registry number 89851-66-1 serves as its primary identifier in chemical databases, while the Wikidata entry Q82678189 provides additional ontological linkages .

Molecular Formula and Weight

With a molecular formula of C₇H₁₂N₂O, the compound has a calculated exact mass of 140.0950 g/mol and a monoisotopic mass of 140.0950 g/mol . The furan ring contributes to its aromatic character, while the ethylenediamine moiety introduces basicity and chelation potential. Comparative analysis with analogs such as N'-[(4-fluorophenyl)methyl]ethane-1,2-diamine (CAS 2070-85-1) reveals that substitution at the N¹ position significantly alters physicochemical properties, including boiling points and solubility profiles .

Structural Characteristics

2D and 3D Conformations

The compound’s 2D structure, represented by the SMILES string C1=COC=C1CNCCN, highlights the furan oxygen at position 3 and the ethylene linker between the amine groups . Density functional theory (DFT) optimizations predict a low-energy conformation where the furan ring lies perpendicular to the ethylenediamine plane, minimizing steric hindrance. X-ray crystallographic data for structurally related compounds, such as 1,2-bis(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethane, demonstrate that similar frameworks adopt planar configurations in the solid state, with dihedral angles of ~28.7° between aromatic and aliphatic segments .

Table 1: Key Structural Parameters

ParameterValueSource
Bond length (C–N)1.45 Å
Dihedral angle (C–C–N)28.7°
Torsional angle (N–C–C)109.9°

Spectroscopic Signatures

Infrared spectroscopy of N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine reveals characteristic N–H stretching vibrations at 3300–3400 cm⁻¹ and C–O–C furan ring vibrations near 1250 cm⁻¹ . Nuclear magnetic resonance (NMR) data predict a singlet for the furan methylene protons at δ 3.7 ppm (¹H NMR) and carbonyl carbon signals at δ 142 ppm (¹³C NMR) . Mass spectrometric analysis shows a base peak at m/z 140 corresponding to the molecular ion [M]⁺ .

Synthesis and Purification

Purification Techniques

Purification likely involves sequential solvent washes (e.g., sodium hydroxide for acidic impurities) and recrystallization from methanol or ethanol, as described for related diamines . High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/water:acetonitrile gradient would achieve >95% purity, as inferred from methods for N'-[(4-fluorophenyl)methyl]ethane-1,2-diamine .

Physicochemical Properties

Thermal Stability

The compound’s thermal decomposition profile remains uncharacterized, but its analog N'-[(4-fluorophenyl)methyl]ethane-1,2-diamine exhibits a boiling point of 265.3°C at 760 mmHg . Differential scanning calorimetry (DSC) of similar ethylenediamines shows melting transitions between 80–120°C, suggesting comparable stability for the furan derivative .

Solubility and Partitioning

LogP calculations using the XLogP3 algorithm predict a value of 0.89, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility is estimated at 12.7 mg/mL at 25°C, with enhanced dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Table 2: Physicochemical Properties

PropertyValueMethod/Source
logP0.89XLogP3
Water Solubility12.7 mg/mLALOGPS
Boiling Point~265°C (est.)Analog data

Pharmacological and Industrial Applications

Biological Activity

While direct pharmacological studies are lacking, the structural similarity to 1,2,4-oxadiazole derivatives suggests potential as kinase inhibitors or antimicrobial agents . The ethylenediamine moiety enables metal chelation, making it a candidate for catalytic applications or radiopharmaceuticals .

Material Science Applications

In polymer chemistry, the compound could serve as a crosslinker for epoxy resins or a monomer for polyamides. Its furan group participates in Diels-Alder reactions, enabling the synthesis of thermally reversible polymers .

Comparative Analysis with Analogous Compounds

Table 3: Comparison with Ethylenediamine Derivatives

CompoundMolecular FormulalogPBoiling Point (°C)
N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamineC₇H₁₂N₂O0.89~265
N'-[(4-Fluorophenyl)methyl]ethane-1,2-diamineC₉H₁₃FN₂1.24265.3
TetramethylethylenediamineC₆H₁₆N₂0.45121–122

The furan derivative’s lower logP compared to fluorophenyl analogs suggests reduced membrane permeability but improved aqueous compatibility . Its higher boiling point relative to tetramethylethylenediamine reflects stronger intermolecular hydrogen bonding .

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